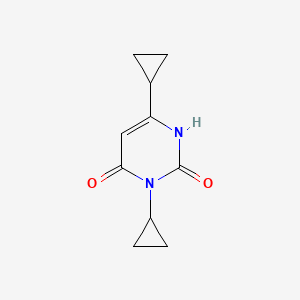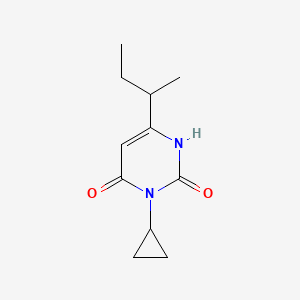
Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate, is used in the synthesis of tetrahydropyridines through a phosphine-catalyzed annulation process. This method results in compounds like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, expanding the scope of reactions involving similar compounds (Zhu, Lan, & Kwon, 2003).
2. Antimicrobial Activity
Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives, closely related to this compound, have been synthesized and evaluated for antimicrobial activity. The synthesis process involves reactions with peracetylated glucose and ribose under specific conditions. These derivatives show potential as antimicrobial agents (El‐Sayed et al., 2008).
3. Cytotoxic Activity
Studies on novel 4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have shown interesting cytotoxic activities against various cell lines. These compounds, varying in substituents at the 5-position of the pyrimidine ring, offer insights into the structural and behavior changes impacting their cytotoxicity (Stolarczyk et al., 2018).
4. Synthesis of Novel Pyrido and Pyrimidine Derivatives
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, closely related to the target compound, have been utilized in synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These compounds are promising for their potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
5. Microwave-mediated Regioselective Synthesis
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates are used in microwave-mediated synthesis processes. This method involves solvent-free conditions and yields novel pyrimido[1,2-a]pyrimidines, demonstrating the versatility of such compounds in efficient and eco-friendly synthesis techniques (Eynde et al., 2001).
6. Synthesis and Fluorescence Properties
Research on monastrol analogs conjugated with fluorescent coumarin scaffolds involved ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, related to the target compound. These synthesized compounds show active fluorescence properties, indicating potential applications in imaging and detection technologies (Al-Masoudi et al., 2015).
Propriétés
IUPAC Name |
ethyl 2-methyl-6-propylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-6-9-7-10(11(14)15-5-2)13-8(3)12-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHMBFAFASXJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490387.png)

![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)



![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1490402.png)
![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
